molecular formula C12H12BrN3O2S B2491319 1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one CAS No. 898639-56-0

1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one

Cat. No.: B2491319
CAS No.: 898639-56-0
M. Wt: 342.21
InChI Key: ZOVPZPCEFNOHBA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research. With the molecular formula C12H12BrN3O2S , this compound features a 3-methyl-1H-1,2,4-triazole ring linked via a sulfanyl-ethanone bridge to a 3-bromo-4-methoxyphenyl group. This structure incorporates two privileged pharmacophores, suggesting broad potential for biological activity screening and mechanism of action studies. The 1,2,4-triazole-3-thione moiety is a well-documented scaffold in the development of bioactive molecules. Derivatives of this heterocycle are known to exhibit a diverse range of biological activities, including antimicrobial , antitumor , and anti-inflammatory effects . The presence of the triazole-thione system in this compound makes it a valuable intermediate for researchers investigating new antifungal or antibacterial agents, particularly given its structural similarity to known synthetic fungicides like prothioconazole . Furthermore, the bromo-methoxyphenyl subunit is a common structural element in many pharmacologically active compounds and can serve as a key handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, enabling the creation of a more extensive chemical library for structure-activity relationship (SAR) studies. This compound is provided as a high-purity material to ensure consistent and reliable results in your experimental workflows. It is intended for use in laboratory research applications only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c1-7-14-12(16-15-7)19-6-10(17)8-3-4-11(18-2)9(13)5-8/h3-5H,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVPZPCEFNOHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one, also known by its CAS number 898639-56-0, is a compound that exhibits significant biological activity. Its structure features a brominated phenyl ring and a triazole moiety, which are known to contribute to various pharmacological effects. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₂H₁₂BrN₃O₂S
Molecular Weight 328.2 g/mol
IUPAC Name This compound
CAS Number 898639-56-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole and sulfanyl groups are crucial for its pharmacological effects, potentially influencing enzyme inhibition and receptor modulation. The specific mechanisms include:

  • Enzyme Inhibition: The triazole moiety may inhibit enzymes involved in critical pathways such as cell proliferation and survival.
  • Antimicrobial Activity: Compounds containing triazole structures are often evaluated for their antibacterial properties. This compound has shown potential against various bacterial strains.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activity. A study conducted on related triazole derivatives reported Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 12.5
Escherichia coli 25
Methicillin-resistant S. aureus (MRSA) 15

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Triazole derivatives have been linked to the inhibition of cancer cell growth through multiple pathways:

  • Cell Cycle Arrest: Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction: Research shows that these compounds may trigger apoptosis in tumor cells by activating intrinsic pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Triazole Derivatives: A study published in Molecules examined a series of triazole derivatives for their anticancer activity. The results showed that certain modifications enhanced their effectiveness against specific cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the low micromolar range.
  • Antibacterial Evaluation: Another research article evaluated the antibacterial efficacy of various triazole compounds against MRSA and other resistant strains. The study concluded that modifications at the phenyl ring significantly impacted antimicrobial potency.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one?

The synthesis typically involves multi-step protocols:

  • Step 1 : Bromination and methoxylation of the phenyl ring, followed by ketone formation using Friedel-Crafts acylation or similar methods (analogous to bromo-aryl ethanone derivatives in ).
  • Step 2 : Introduction of the triazole-sulfanyl moiety via nucleophilic substitution or thiol-ene coupling. For example, coupling 3-methyl-1H-1,2,4-triazole-5-thiol with a bromo-ethanone intermediate under basic conditions (see for similar sulfanyl-incorporation strategies).
  • Key Considerations : Use anhydrous conditions for thiol coupling, and monitor reaction progress via TLC/HPLC. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), bromophenyl protons (δ ~7.2–7.8 ppm), and triazole protons (δ ~8.0–8.5 ppm). Confirm sulfanyl linkage via coupling constants (e.g., J = 8–10 Hz for adjacent protons).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical MW = 381.23 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, refine using SHELXL () or visualize with ORTEP ().

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Refinement with SHELXL : Apply restraints for disordered atoms (e.g., methoxy or triazole groups) and refine anisotropic displacement parameters. Use the Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H···O/S contacts) .
  • Example : In analogous bromo-aryl structures (), halogen bonding (Br···N/O) influences crystal packing. Compare thermal ellipsoid plots (ORTEP) to assess dynamic disorder .

Q. How might structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modification :
    • Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃, ) to modulate electron density on the phenyl ring.
    • Vary triazole substituents (e.g., 3-methyl vs. 3-ethyl) to alter steric effects ().
  • Biological Assays : Use in vitro enzymatic inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Cross-reference with docking studies () to predict binding modes.

Q. What computational methods support mechanistic studies of its reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack (e.g., sulfanyl group’s nucleophilicity). Compare with experimental NMR chemical shifts ().
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior .

Q. How do solvent effects influence its spectroscopic properties?

  • Solvatochromic Analysis : Measure UV-Vis absorbance in solvents of varying polarity (e.g., hexane → water). Correlate λₘₐₓ shifts with solvent polarity indices ().
  • Example : In polar solvents, charge-transfer transitions between the bromophenyl and triazole moieties may redshift absorption bands .

Q. Are there reported contradictions in spectral data for similar compounds?

  • Discrepancies in NMR Assignments : For example, in , imidazole-proton signals were misassigned until 2D NMR clarified coupling networks. Always validate assignments via DEPT-135 and HMBC .
  • Crystallographic vs. Computational Geometries : Discrepancies in dihedral angles (e.g., triazole-phenyl torsion) may arise from crystal-packing forces versus gas-phase DFT optimizations .

Q. What safety protocols are essential for handling this compound?

  • Toxicity Mitigation : Wear PPE (gloves, goggles) due to potential lachrymatory effects from bromo-ethanone intermediates (analogous to ).
  • Waste Disposal : Neutralize thiol-containing byproducts with oxidizing agents (e.g., NaOCl) before disposal .

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